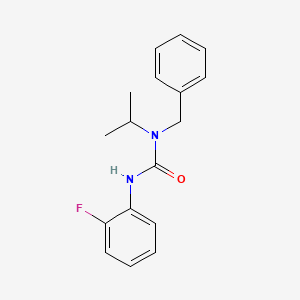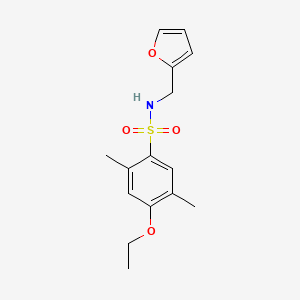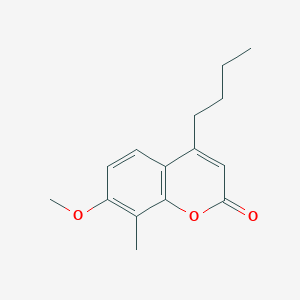![molecular formula C20H23NO3 B4934334 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine, also known as PPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation research has shown that 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine can reduce the production of inflammatory cytokines, which are involved in the development of various diseases. In neurodegenerative disease research, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to protect against neuronal damage and improve cognitive function.
Wirkmechanismus
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine exerts its therapeutic effects through a variety of mechanisms. In cancer cells, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine induces apoptosis by activating the caspase cascade, which leads to the cleavage of important cellular proteins and ultimately results in cell death. In inflammation, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine inhibits the production of inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of many inflammatory genes. In neurodegenerative diseases, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine protects against neuronal damage by reducing oxidative stress and inflammation and promoting neuronal survival.
Biochemical and Physiological Effects
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine inhibits cell proliferation and induces apoptosis. In inflammation, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine reduces the production of inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine protects against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has several advantages for lab experiments, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for research on 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine. One area of interest is the development of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine derivatives with improved potency and selectivity for specific therapeutic targets. Another area of interest is the investigation of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine in combination with other drugs or therapies for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine and its potential therapeutic applications in various fields of research.
Conclusion
In conclusion, 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves inducing apoptosis, reducing inflammation, and protecting against neuronal damage. While 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine has several advantages for lab experiments, there are also some limitations, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine can be synthesized through a multistep process that involves the reaction of 4-bromobiphenyl with propylmagnesium bromide to form 4-propoxybiphenyl. This intermediate is then reacted with phosgene to form 4-(4'-propoxybiphenyl)carbonyl chloride, which is subsequently reacted with morpholine to form 4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(4-propoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-13-24-19-9-7-17(8-10-19)16-3-5-18(6-4-16)20(22)21-11-14-23-15-12-21/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRISSSAXSCDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)

![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)